Methyl-2-deoxy-D-ribofuranoside diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-deoxy-D-ribofuranoside diacetate is a chemical compound with the molecular formula C10H16O6 and a molecular weight of 232.23 g/mol . It is a derivative of 2-deoxy-D-ribose, a sugar molecule that is a component of DNA. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-2-deoxy-D-ribofuranoside diacetate can be synthesized through the acetylation of methyl-2-deoxy-D-ribofuranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl-2-deoxy-D-ribofuranoside diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to its parent compound, methyl-2-deoxy-D-ribofuranoside.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent sugar molecule.
Scientific Research Applications
Methyl-2-deoxy-D-ribofuranoside diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the structure and function of nucleosides and nucleotides.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl-2-deoxy-D-ribofuranoside diacetate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, affecting DNA synthesis and function. The acetyl groups can also be hydrolyzed, releasing the active sugar molecule that participates in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl-2-deoxy-D-ribofuranoside: The parent compound without acetyl groups.
2-Deoxy-D-ribose: The basic sugar molecule without methylation or acetylation.
Methyl-2-deoxy-D-ribofuranoside monoacetate: A partially acetylated derivative.
Uniqueness
Methyl-2-deoxy-D-ribofuranoside diacetate is unique due to its dual acetylation, which enhances its stability and modifies its reactivity compared to its parent compound and other derivatives. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
[(2R,3S)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNZXGFEXJLTGC-QIIDTADFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](CC(O1)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557497 |
Source
|
Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151767-35-0 |
Source
|
Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.